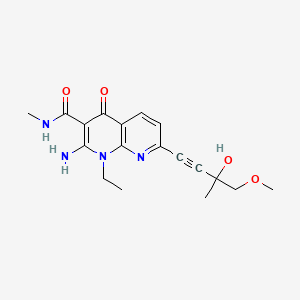

2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

説明

Synthesis Analysis

Naphthyridine derivatives are synthesized through various methods, including the condensation of aminopyridines with different carbonyl compounds, cyclization reactions, and modifications at specific positions of the naphthyridine core to enhance biological activity. For instance, Egawa et al. (1984) explored the synthesis of pyridonecarboxylic acids with antibacterial activity by preparing compounds with amino- and/or hydroxy-substituted cyclic amino groups at C-7, indicating the versatility of synthesis approaches in modifying the naphthyridine scaffold for desired biological effects (Egawa et al., 1984).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives plays a crucial role in their biological activity. Structural modifications, such as the introduction of various substituents at specific positions, significantly influence the compound's interaction with biological targets. For example, Tsuzuki et al. (2004) investigated the structure-activity relationships of novel 7-substituted naphthyridine derivatives as antitumor agents, revealing that specific structural features could enhance cytotoxic activity against tumor cell lines (Tsuzuki et al., 2004).

Chemical Reactions and Properties

Naphthyridine derivatives undergo various chemical reactions, including cyclization and alkylation, to introduce different functional groups that affect their chemical properties and biological activities. The ability to undergo such reactions makes them adaptable scaffolds for developing new therapeutic agents. Pirnat et al. (2010) described the transformation of diethyl acetone-1,3-dicarboxylate into poly-substituted naphthyridine derivatives, showcasing the chemical versatility of these compounds (Pirnat et al., 2010).

科学的研究の応用

Synthesis and Characterization

The synthesis of naphthyridine derivatives, including compounds with similar structures to the one , has been extensively studied. For instance, the synthesis of pyridonecarboxylic acids and their analogues, which share a core naphthyridine structure, has been explored for their antibacterial activities. These compounds are synthesized through reactions involving amino- and/or hydroxy-substituted cyclic amino groups, leading to compounds with significant biological activity (Egawa et al., 1984). Moreover, the development of chiral linear carboxamides incorporating peptide linkages into the naphthyridine framework demonstrates the versatility of these compounds in creating diverse molecular architectures (Khalifa et al., 2016).

Potential Applications

Antibacterial Agents : The antibacterial efficacy of naphthyridine derivatives is well-documented. Compounds synthesized from the naphthyridine scaffold have shown promising in vitro and in vivo antibacterial properties, suggesting their potential as novel antibacterial agents (Egawa et al., 1984; Santilli et al., 1975).

Antimicrobial Properties : Research into the antimicrobial properties of naphthyridine derivatives, including those with structural features similar to the specified compound, has revealed their potential in combating microbial infections. These studies highlight the structure-activity relationships critical for antimicrobial efficacy, laying the groundwork for the development of new antimicrobial agents (Khalifa et al., 2016).

Anti-Inflammatory and Anticancer Potential : Certain naphthyridine derivatives have been found to exhibit significant anti-inflammatory and anticancer activities. For example, a study on naphthyridine-3-carboxamide derivatives identified compounds with dual anti-cancer and anti-inflammatory properties, suggesting their potential in therapeutic applications (Madaan et al., 2013).

特性

IUPAC Name |

2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-ynyl)-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMPOBVAYMTUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

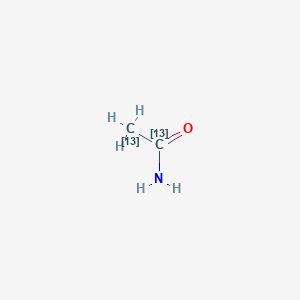

Molecular Formula |

C18H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)

![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)

![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)